[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine
Description
[5-(1H-Indol-3-yl)-1H-pyrazol-3-yl]methanamine is a heterocyclic compound featuring a pyrazole core substituted at position 5 with an indole moiety and at position 3 with a methanamine group. Its molecular formula is C₁₁H₁₁N₄, with a molecular weight of 199.24 g/mol. The indole and pyrazole scaffolds are pharmacologically significant, often associated with anticancer, antimicrobial, and enzyme-modulating activities .
Properties
Molecular Formula |
C12H12N4 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
[3-(1H-indol-3-yl)-1H-pyrazol-5-yl]methanamine |
InChI |
InChI=1S/C12H12N4/c13-6-8-5-12(16-15-8)10-7-14-11-4-2-1-3-9(10)11/h1-5,7,14H,6,13H2,(H,15,16) |
InChI Key |
UDNXIHRMWGQXPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NNC(=C3)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine typically involves the formation of the indole and pyrazole rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound. The final step involves the coupling of the indole and pyrazole rings through a suitable linker, such as a methylene group, under basic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Catalysts and continuous flow reactors may also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions are common at the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated or nitrated indole derivatives, alkylated or aminated methylene linkers.
Scientific Research Applications
Chemistry:
Biology:
Antiviral Activity: Indole derivatives, including those containing pyrazole moieties, have shown potential antiviral activity against various RNA and DNA viruses.
Medicine:
Anticancer Activity: The compound and its derivatives have been investigated for their anticancer properties, particularly their ability to inhibit specific cancer cell lines.
Industry:
Mechanism of Action
The mechanism of action of [5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazole ring can interact with metal ions and other biomolecules, influencing their function. The compound’s ability to undergo various chemical reactions, such as oxidation and substitution, allows it to form active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares [5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine with analogous pyrazole- and indole-containing derivatives:
Key Observations:
- Indole vs. Phenyl Substitution : Replacing indole with phenyl (as in 5-Phenyl-1H-pyrazole-3-methanamine) reduces molecular weight and may alter binding affinity to biological targets .
- Lipophilicity : Trifluoromethyl groups (e.g., ) increase lipophilicity, which could enhance blood-brain barrier penetration .
Anticancer Potential:
- This compound derivatives have shown promise as TNIK inhibitors, targeting Wnt signaling pathways in colorectal cancer .
- Compounds like N-benzyl-N-methyl-1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidine-4-methanamine () exhibit potent antitumor activity by modulating enzyme targets .
- Pyrazole-indole hybrids (e.g., ) demonstrate broad-spectrum antitumor effects, with IC₅₀ values in the micromolar range against various cancer cell lines .
Enzyme Inhibition:
Research Findings and Trends
- Structure-Activity Relationships (SAR) :
- Clinical Relevance : TNIK inhibitors based on this scaffold are in preclinical development for colorectal and pancreatic cancers .
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